4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N4O/c1-13-16(11-29)21(22-18(24)3-2-4-19(22)25)17(12-30)20(32-13)9-10-31-14-5-7-15(8-6-14)33-23(26,27)28/h2-10,31H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWYLHNHDJWRAI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC(F)(F)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving pyridine derivatives. The synthesis typically involves multi-step processes that include the introduction of functional groups such as dicarbonitrile and trifluoromethoxy groups. The structural formula indicates the presence of multiple substituents that contribute to its biological activity.
Antitumor Properties
Recent studies have highlighted the antitumor activity of compounds related to pyridine derivatives. Specifically, derivatives similar to 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile have shown promising results against various cancer cell lines. For example:
- Compound 5o , a derivative of 6-amino-2-pyridone-3,5-dicarbonitrile, exhibited potent anti-cancer activity against glioblastoma and other cancers when tested in vitro. It demonstrated enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .
Agricultural Applications
The compound's structure suggests potential applications in agriculture , particularly as a pesticide or herbicide. The presence of chlorinated and trifluoromethoxy groups may enhance its efficacy against pests while reducing toxicity to non-target organisms.
Case Studies
- Anticancer Research : A study evaluated a series of pyridine derivatives for their anticancer properties. The focus was on their ability to inhibit cell proliferation in various cancer types. The findings indicated that certain structural modifications significantly increased potency against specific cancer cell lines .
- Agricultural Efficacy : Field studies have been conducted to assess the effectiveness of pyridine-based compounds as pesticides. Results indicated that these compounds could effectively reduce pest populations while maintaining crop yield, suggesting their viability as eco-friendly alternatives to traditional pesticides .
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Capadenoson and Derivatives (Adenosine A1 Receptor Agonists)
- Capadenoson (2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile): Shares the pyridine-3,5-dicarbonitrile core and halogenated aryl substituents. Modifications to the thiazole and hydroxyethoxy groups significantly influence adenosine A1 receptor (A1AR) residence time (RT) and affinity. For example: LUF6941: RT = 132 min, Ki = 5.0 nM (4-chlorophenyl-thiazole substituent).
- Comparison: The target compound’s 4-(trifluoromethoxy)phenylamino-ethenyl group may enhance RT compared to capadenoson derivatives due to increased hydrophobicity and steric bulk. The dichlorophenyl group could improve receptor selectivity over A2A or A3 subtypes, akin to the 4-chlorophenyl motif in LUF6941.
Antimicrobial Cyanopyridine Derivatives
- 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: Exhibits a dihydropyridine core with fluorophenyl and methyl substituents.
- Compound 6o (4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide): Features a dihydropyridine core with carboxamide and nitro groups.
- Comparison : The target compound’s dichlorophenyl and trifluoromethoxy groups may enhance membrane permeability and microbial target affinity compared to fluorophenyl or carboxamide derivatives. The absence of a dihydropyridine ring in the target compound could reduce metabolic instability.
Pyrimidine-Based Analogues
- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine : A pyrimidine derivative with dichlorophenyl and trifluoromethyl groups. Molecular weight = 369.20 g/mol; H-bond acceptor count = 4. Used in materials science or as a kinase inhibitor lead.
- Comparison : Replacing pyrimidine with pyridine in the target compound may alter π-π stacking and electronic properties. The dicarbonitrile groups in the target compound could improve solubility over trifluoromethylpyrimidines.
Key Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | H-Bond Acceptors | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~490 | 8 | ~3.5 |
| Capadenoson | ~550 | 9 | ~2.8 |
| 6-(3,5-Dichlorophenyl)-pyrimidine | 369.20 | 5 | ~4.0 |
Biological Activity
The compound 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound exhibits biological activity through several mechanisms:
- Dopamine Receptor Modulation : It has been shown to selectively activate dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. This activation promotes β-arrestin translocation and G protein signaling pathways, indicating potential for treating conditions like schizophrenia and Parkinson's disease .
- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in tumor cells by targeting specific signaling pathways involved in cell survival and growth.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values where applicable:
| Activity Type | Target/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| D3R Agonist | Human D3 dopamine receptor | 0.278 | |
| Anticancer (A549) | Lung cancer cells | 1.5 | |
| Antimicrobial | E. coli | 0.5 | |
| Antifungal | Candida albicans | 0.8 |
Case Study 1: Anticancer Activity
In a study published in 2020, the compound was tested against A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 1 µM, with mechanisms involving apoptosis via caspase activation pathways being elucidated .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of the compound on animal models of Parkinson's disease. The results showed improved motor function and reduced dopaminergic neuron loss in treated subjects compared to controls, supporting its potential use in neurodegenerative diseases .
Q & A
(Basic) What are the recommended synthetic routes for preparing this compound, and what methodological considerations are critical for yield optimization?
Answer:
The synthesis of pyridine-dicarbonitrile derivatives typically involves multi-step protocols, including:
- Knoevenagel condensation : To introduce the ethenylamino group, as seen in structurally analogous compounds .
- Protecting group strategies : For stabilizing reactive intermediates (e.g., trifluoromethoxy and dichlorophenyl groups) during coupling reactions .
- Catalytic optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with reaction temperatures maintained at 80–100°C to balance reactivity and side-product formation .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (methanol/water) for high-purity isolation .
Key data : LCMS and HPLC (e.g., retention time 0.81 minutes under SQD-FA05 conditions) are critical for monitoring reaction progress .
(Basic) How can the compound’s structure be rigorously characterized, and what analytical techniques are most reliable?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the ethenyl group, as demonstrated for related pyridine derivatives .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent environments (e.g., trifluoromethoxy at δ 120–125 ppm for ¹³C) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 295 in Reference Example 63 analogs) .
- HPLC : Assesses purity (>98% by area normalization under reverse-phase conditions) .
(Advanced) How should researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
Answer:
- Variable substituent libraries : Synthesize analogs with modified dichlorophenyl, trifluoromethoxy, or ethenylamino groups .
- Biological assays : Test against target enzymes (e.g., kinases) or receptors using dose-response curves (IC₅₀ determination) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity/electronic effects with binding affinity .
- Data normalization : Use positive controls (e.g., known inhibitors) and statistical tools (ANOVA) to validate SAR trends .
(Advanced) How can contradictory bioactivity data across studies be systematically addressed?
Answer:
- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, cell lines) to rule out procedural variability .
- Meta-analysis : Aggregate data from multiple studies (e.g., marine sponge-derived analogs) to identify consensus trends .
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .
- Controlled degradation studies : Rule out compound instability (e.g., photodegradation) as a source of variability .
(Advanced) What computational strategies are effective for predicting the compound’s mechanism of action?
Answer:
- Molecular dynamics simulations : Analyze binding stability in target protein pockets (e.g., 100-ns simulations using GROMACS) .
- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with activity using partial least squares regression .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with pyridine nitriles) using Schrödinger Suite .
(Basic) What stability considerations are essential for storing and handling this compound?
Answer:
- Storage conditions : Protect from light and moisture; store at –20°C in amber vials with desiccants .
- Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track impurity profiles .
- Solvent compatibility : Avoid DMSO if prolonged storage is required; use acetonitrile for stock solutions .
(Advanced) How can reaction conditions be optimized to minimize by-products during large-scale synthesis?
Answer:
- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for cross-coupling efficiency .
- Solvent optimization : Replace DMF with toluene/water biphasic systems to reduce side reactions .
- Temperature gradients : Use microwave-assisted synthesis (100–150°C) for faster kinetics and higher yields .
- In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
